Acryloyl chloride is a highly reactive, α,β-unsaturated acyl chloride utilized as a primary reagent for the rapid introduction of polymerizable acrylate groups into alcohols, amines, and complex macromers. Featuring a boiling point of 72–76 °C and a highly electrophilic carbonyl carbon, it enables direct esterification and amidation at low temperatures (0–30 °C) without the need for coupling agents or harsh dehydration protocols[1]. Its dual functionality—an acyl chloride for rapid nucleophilic substitution and a terminal vinyl group for downstream free-radical or Michael-addition polymerizations—makes it a critical precursor in the synthesis of PEG-acrylates, sequence-controlled RAFT copolymers, and UV-curable functional materials [2].
Substituting acryloyl chloride with generic acrylic acid or methacrylic acid fundamentally alters processability; carboxylic acids require either high-temperature azeotropic distillation (>80 °C) or expensive coupling agents (e.g., EDC/NHS) to drive esterification, which often degrades sensitive substrates like poly(ethylene glycol) (PEG) and reduces final macromer purity [1]. Attempting to substitute with acrylic anhydride necessitates elevated reaction temperatures (e.g., 110 °C) that significantly increase the risk of premature auto-polymerization of the resulting monomers [2]. Furthermore, substituting with the closest acyl chloride analog, methacryloyl chloride, introduces an α-methyl group that increases steric hindrance around the reactive center, substantially decreasing amidation rates for bulky secondary amines and altering the downstream polymer's glass transition temperature and hydrophobicity [3].
In the synthesis of poly(ethylene glycol) diacrylate (PEGDA) for biomedical hydrogels, acryloyl chloride provides direct, high-efficiency acryloylation. Reactions utilizing acryloyl chloride with triethylamine at 0–30 °C routinely achieve >80–90% end-group functionalization yields within hours [1]. In contrast, utilizing acrylic acid requires solid super-acid catalysts at 120 °C or complex coupling agents, which can lead to incomplete functionalization and lower purity of the final polymerizable macromer [2].
| Evidence Dimension | Esterification yield and reaction temperature for PEG acryloylation |
| Target Compound Data | >80–90% yield at 0–30 °C (no coupling agents required) |
| Comparator Or Baseline | Acrylic acid (requires 80–120 °C or coupling agents, often yielding lower purity) |
| Quantified Difference | Elimination of high-heat requirements while maintaining >80% functionalization efficiency |
| Conditions | PEG-diol reacted with acylating agent in anhydrous solvent (e.g., DCM or toluene) |
Procurement of acryloyl chloride allows hydrogel manufacturers to achieve high-purity PEG-acrylates without subjecting sensitive PEG chains to degrading thermal conditions.
The structural absence of the α-methyl group in acryloyl chloride significantly reduces steric bulk compared to methacryloyl chloride. This lack of steric hindrance translates to higher reactivity toward bulky nucleophiles and faster amidation kinetics[1]. Additionally, acryloyl chloride's lower boiling point (75 °C) compared to methacryloyl chloride (95 °C) facilitates easier removal of unreacted monomer and volatile byproducts under reduced pressure, streamlining downstream purification workflows [2].
| Evidence Dimension | Steric profile and reagent volatility |
| Target Compound Data | Unhindered α-carbon; Boiling point of 75 °C |
| Comparator Or Baseline | Methacryloyl chloride (Sterically hindered α-methyl group; Boiling point of 95 °C) |
| Quantified Difference | 20 °C reduction in boiling point and elimination of α-methyl steric bulk |
| Conditions | Standard laboratory purification and nucleophilic acyl substitution reactions |
Buyers synthesizing sterically hindered APIs or functional monomers should select acryloyl chloride to maximize reaction conversion and simplify solvent and reagent stripping.
When designing reactive polymer scaffolds via Reversible Addition-Fragmentation chain Transfer (RAFT) copolymerization, the choice of acyl chloride dictates the sequence distribution. Copolymerization of acryloyl chloride with styrene yields a reactivity ratio of r_AC = 0.03 and r_S = 0.10, indicating a highly alternating copolymer sequence [1]. In contrast, methacryloyl chloride exhibits higher reactivity ratios (r_MAC = 0.075, r_S = 0.13), resulting in a less strictly alternating structure [1].
| Evidence Dimension | Monomer reactivity ratios (r1, r2) with styrene |
| Target Compound Data | r_AC = 0.03 (with r_S = 0.10) |
| Comparator Or Baseline | Methacryloyl chloride (r_MAC = 0.075, r_S = 0.13) |
| Quantified Difference | 60% lower reactivity ratio for the acyl chloride monomer, driving stronger alternating sequence control |
| Conditions | RAFT copolymerization in 1,4-dioxane at 60 °C |
For researchers engineering precise post-polymerization modification scaffolds, acryloyl chloride provides superior sequence control and a more uniform distribution of reactive sites.
Acryloyl chloride serves as the primary precursor for end-capping PEG-diols or PEG-amines to create high-purity PEG-diacrylate (PEGDA) macromers, which are utilized in UV-curable tissue engineering scaffolds and drug delivery depots [1].
Utilized in RAFT or free-radical polymerizations to create poly(acryloyl chloride) backbones. These reactive polymers can be subsequently functionalized with a diverse library of amines or alcohols to generate custom polyacrylamides or polyacrylates without re-optimizing the polymerization step [2].
Applied in the mild, room-temperature acryloylation of sensitive active pharmaceutical ingredients (APIs). The lack of steric hindrance ensures high conversion rates when attaching polymerizable tethers to sterically demanding drug molecules [3].
Employed to covalently attach reactive acrylate groups onto hydroxyl-rich surfaces (such as cellulose, polyvinyl alcohol, or functionalized silica), enabling downstream crosslinking or the grafting of functional polymer brushes [4].
Flammable;Corrosive;Acute Toxic;Irritant